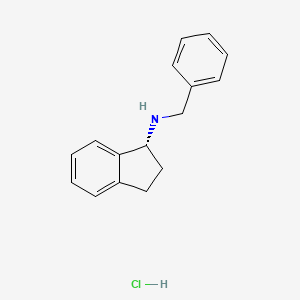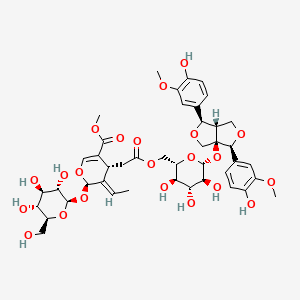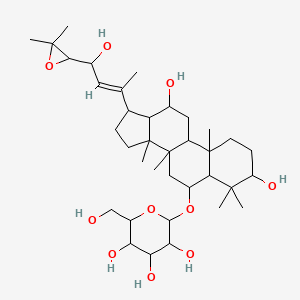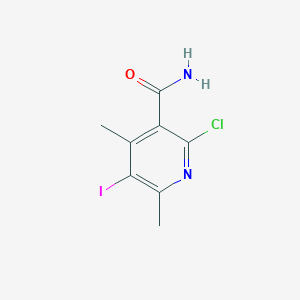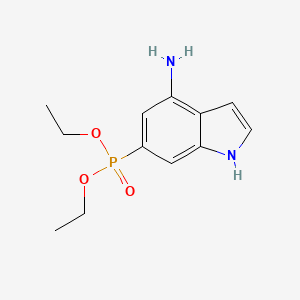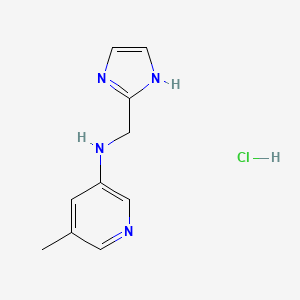
Glyceryl tri(pentadecanoate-D29)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceryl tri(pentadecanoate-D29) is a chemical compound with the molecular formula C48H92O6 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of Glyceryl tri(pentadecanoate-D29) involves the use of D31-palmitate and glyceryl-tri-pentadecanoate-D29 . The process is part of a cell-based assay of MGAT2-driven diacylglycerol synthesis .Molecular Structure Analysis
The molecular structure of Glyceryl tri(pentadecanoate-D29) is complex due to its large number of atoms . Its molecular weight is 852.8 g/mol .Aplicaciones Científicas De Investigación
1. Potential as a Hepatic Imaging Agent
Glyceryl tri(pentadecanoate-D29), as a triglyceride analog, has been explored for its potential as a hepatic imaging agent. A study found that glycerol-2-palmitoyl-1,3-di-15-(p-iodophenyl)pentadecanoate (DPPG), a similar triglyceride, showed promising results as a functional liver scintigraphic agent, with varying uptake and clearance correlating with hepatic lipase activity in different groups such as normal, diabetic, and tumor-bearing rats (Schwendner et al., 1992).
2. Crystalline Structure Analysis
Research into the crystal structures of mono-acid β-triacylglycerols, including compounds similar to glyceryl tri(pentadecanoate-D29), has been conducted. These studies provide insights into the structural properties of these compounds, with findings on their crystallization in specific space groups and conformation details, which are crucial for understanding their physical and chemical behavior (Helmholdt et al., 2002).
3. Role in Energy Metabolism in Hair Follicles
The glyceride of pentadecanoic acid, a component of glyceryl tri(pentadecanoate-D29), has been investigated for its effects on energy metabolism in hair follicles. Research showed that its application resulted in increased ATP levels in rabbit hair follicles, indicating a potential role in promoting hair growth and energy supply (Adachi et al., 1993).
4. Cardiac Metabolic Activity Analysis
The metabolic fate of compounds structurally related to glyceryl tri(pentadecanoate-D29) in cardiac tissue has been a subject of study. For example, omega-(p-iodo-phenyl)-pentadecanoic acid (I-PPA) used in cardiac metabolic activity and imaging studies revealed key insights into the distribution and metabolism of such compounds in heart tissues (Schmitz et al., 1984).
5. Chemical Modifications and Biomedical Applications
Research on chemical modifications of similar glycerides has led to the development of new bioactive compounds with potential medical applications. This includes the synthesis of derivatives and their use in various pharmacological and therapeutic contexts, such as immunomodulation and treatment of specific diseases (Baltina, 2003).
6. Biochemistry and Biotechnology of Triacylglycerol Synthesis
Understanding the biochemistry and biotechnological aspects of triacylglycerol synthesis, in which glyceryl tri(pentadecanoate-D29) is involved, is crucial. Research in this area focuses on enzymes like acyl-CoA:diacylglycerol acyltransferase, which plays a key role in the final steps of triacylglycerol synthesis, influencing various physiological processes and potential applications in fields like obesity therapeutics and oilseed engineering (Liu et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJLWABDLPQTHL-LSVDMRBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H92O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1436146.png)
